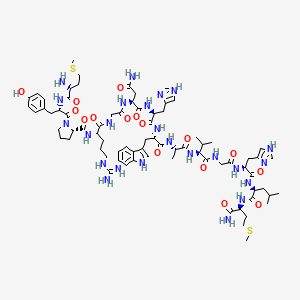
Grp(14-27)(human,porcine,canine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Grp(14-27)(human,porcine,canine) is a bombesin receptor ligand. Bombesin is a peptide that binds to G-protein coupled receptors and is involved in various physiological processes. The compound Grp(14-27) is a specific sequence of amino acids derived from the gastrin-releasing peptide, which is found in humans, pigs, and dogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Grp(14-27)(human,porcine,canine) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Grp(14-27)(human,porcine,canine) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Grp(14-27)(human,porcine,canine) primarily undergoes binding reactions with bombesin receptors. These interactions are influenced by the presence of guanine nucleotides such as GTP and GDP, which inhibit the specific binding of the peptide .
Common Reagents and Conditions
The synthesis of Grp(14-27)(human,porcine,canine) involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major product of the synthesis is the Grp(14-27)(human,porcine,canine) peptide itself. During the binding reactions, the peptide forms a complex with bombesin receptors, leading to various physiological effects .
Scientific Research Applications
Grp(14-27)(human,porcine,canine) is widely used in scientific research due to its role as a bombesin receptor ligand. It is utilized in studies related to:
Neuroscience: Investigating the role of bombesin receptors in the central nervous system.
Cancer Research: Exploring the involvement of bombesin receptors in tumor growth and metastasis.
Gastroenterology: Studying the effects of bombesin on gastrointestinal motility and secretion.
Pharmacology: Developing new drugs targeting bombesin receptors for various therapeutic applications
Mechanism of Action
Grp(14-27)(human,porcine,canine) exerts its effects by binding to bombesin receptors, which are G-protein coupled receptors. The binding of the peptide to the receptor activates intracellular signaling pathways involving GTP-binding proteins. This leads to various downstream effects, including the release of neurotransmitters, modulation of cell growth, and regulation of gastrointestinal functions .
Comparison with Similar Compounds
Similar Compounds
Neuromedin B: Another bombesin-like peptide with similar receptor binding properties.
Gastrin-Releasing Peptide (GRP): The full-length peptide from which Grp(14-27) is derived.
Bombesin: The original peptide isolated from amphibian skin with similar biological activities
Uniqueness
Grp(14-27)(human,porcine,canine) is unique due to its specific amino acid sequence and its ability to bind selectively to bombesin receptors. This makes it a valuable tool in research for studying the physiological and pathological roles of these receptors .
Properties
Molecular Formula |
C75H110N24O16S2 |
|---|---|
Molecular Weight |
1668.0 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C75H110N24O16S2/c1-39(2)26-52(68(109)92-50(63(78)104)21-25-117-7)94-69(110)54(29-44-33-81-37-87-44)90-61(103)36-86-73(114)62(40(3)4)98-64(105)41(5)89-67(108)53(28-43-32-84-49-13-9-8-12-47(43)49)95-70(111)55(30-45-34-82-38-88-45)96-71(112)56(31-59(77)101)91-60(102)35-85-66(107)51(14-10-22-83-75(79)80)93-72(113)58-15-11-23-99(58)74(115)57(27-42-16-18-46(100)19-17-42)97-65(106)48(76)20-24-116-6/h8-9,12-13,16-19,32-34,37-41,48,50-58,62,84,100H,10-11,14-15,20-31,35-36,76H2,1-7H3,(H2,77,101)(H2,78,104)(H,81,87)(H,82,88)(H,85,107)(H,86,114)(H,89,108)(H,90,103)(H,91,102)(H,92,109)(H,93,113)(H,94,110)(H,95,111)(H,96,112)(H,97,106)(H,98,105)(H4,79,80,83)/t41-,48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-/m0/s1 |
InChI Key |
IFIFCDMFVPNPSB-QEJDUTAOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















